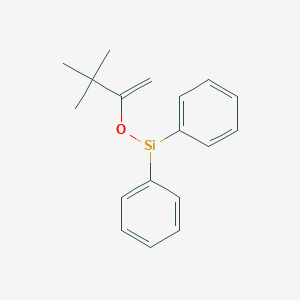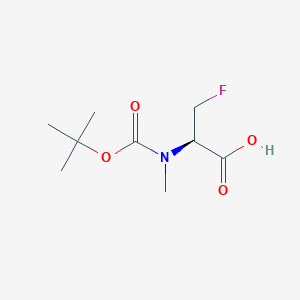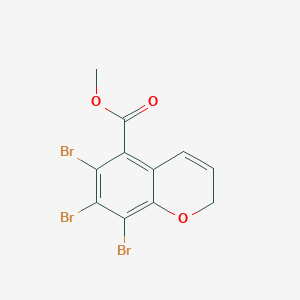methanone CAS No. 921230-71-9](/img/structure/B12622938.png)
[4-(2-Chlorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chlorophenyl)piperazin-1-ylmethanone is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a chlorophenyl group and a fluoropyridine moiety, making it an interesting subject for studies in medicinal chemistry and pharmacology.
准备方法
The synthesis of 4-(2-Chlorophenyl)piperazin-1-ylmethanone typically involves the reaction of 2-fluoropyridine-3-carboxylic acid with 1-(2-chlorophenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
化学反应分析
4-(2-Chlorophenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where nucleophiles like amines or thiols replace the fluorine atom, leading to the formation of new compounds.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: This compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a biochemical tool.
Medicine: Research has explored its potential therapeutic effects, including its role as a ligand for certain receptors, which could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 4-(2-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses.
相似化合物的比较
When compared to similar compounds, 4-(2-Chlorophenyl)piperazin-1-ylmethanone stands out due to its unique combination of a piperazine ring with chlorophenyl and fluoropyridine substituents. Similar compounds include:
4-(2-Chlorophenyl)piperazin-1-ylmethanone: This compound has a similar structure but with a chlorine atom instead of fluorine on the pyridine ring.
4-(2-Fluorophenyl)piperazin-1-ylmethanone:
These comparisons highlight the distinctiveness of 4-(2-Chlorophenyl)piperazin-1-ylmethanone and its potential for unique applications in scientific research.
属性
CAS 编号 |
921230-71-9 |
|---|---|
分子式 |
C16H15ClFN3O |
分子量 |
319.76 g/mol |
IUPAC 名称 |
[4-(2-chlorophenyl)piperazin-1-yl]-(2-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C16H15ClFN3O/c17-13-5-1-2-6-14(13)20-8-10-21(11-9-20)16(22)12-4-3-7-19-15(12)18/h1-7H,8-11H2 |
InChI 键 |
AYXKPVGYAFSAHZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=C(N=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B12622855.png)
![1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12622856.png)

![2(1H)-Pyridinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylethyl]-5-fluoro-](/img/structure/B12622861.png)



![(7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one](/img/structure/B12622886.png)

![N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(phenylacetyl)pyridine-4-carbohydrazide](/img/structure/B12622915.png)
![N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B12622921.png)
![1,1'-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12622934.png)
![4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol](/img/structure/B12622940.png)

